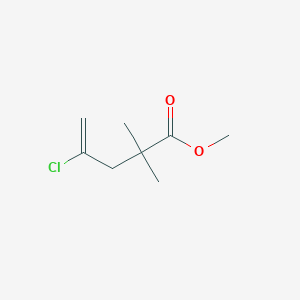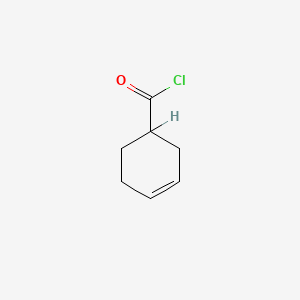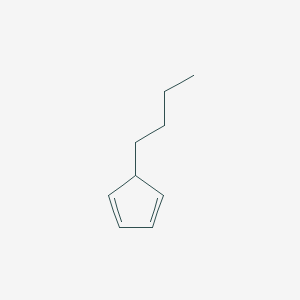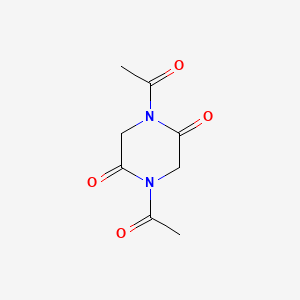
5-Chlorchinoxalin
Übersicht
Beschreibung
5-Chloroquinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. It is characterized by a benzene ring fused to a pyrazine ring with a chlorine atom substituted at the fifth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, pharmacology, and material science.
Wissenschaftliche Forschungsanwendungen
5-Chloroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential as an anticancer agent and as a component in drugs targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
Biochemical Pathways
Quinoxaline derivatives have been found to exhibit a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . Therefore, it is plausible that 5-Chloroquinoxaline may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
One study on a related compound, chloroquinoxaline sulfonamide, reported that its pharmacokinetics were nonlinear over a certain dose range . The decline in plasma concentration was fitted to a three-compartment, open linear model, with a terminal half-life ranging from 28 to 206 hours . .
Biochemische Analyse
Biochemical Properties
5-Chloroquinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with topoisomerase IIα and topoisomerase IIβ, enzymes involved in DNA replication and transcription. 5-Chloroquinoxaline inhibits these enzymes, leading to the disruption of DNA processes, which is particularly significant in its anticancer activity . Additionally, 5-Chloroquinoxaline has been shown to interact with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 5-Chloroquinoxaline on cells are profound and multifaceted. It has been observed to induce cytotoxicity in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer . This cytotoxicity is primarily due to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis. Furthermore, 5-Chloroquinoxaline affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
At the molecular level, 5-Chloroquinoxaline exerts its effects through several mechanisms. It binds to topoisomerase IIα and topoisomerase IIβ, inhibiting their activity and leading to the accumulation of DNA breaks . This inhibition disrupts DNA replication and transcription, ultimately causing cell death. Additionally, 5-Chloroquinoxaline has been shown to interfere with other biomolecules involved in cell signaling pathways, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloroquinoxaline have been studied over various time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that 5-Chloroquinoxaline continues to exert its cytotoxic effects on cells, with sustained inhibition of topoisomerase activity and induction of apoptosis . These findings suggest that 5-Chloroquinoxaline maintains its efficacy over extended periods in vitro.
Dosage Effects in Animal Models
The effects of 5-Chloroquinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloroquinoxaline is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites are then excreted through the kidneys. The interaction of 5-Chloroquinoxaline with these enzymes can influence metabolic flux and metabolite levels, impacting its overall pharmacokinetics.
Transport and Distribution
Within cells and tissues, 5-Chloroquinoxaline is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its intended site of action.
Subcellular Localization
The subcellular localization of 5-Chloroquinoxaline is primarily within the nucleus, where it exerts its effects on DNA and associated enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The presence of 5-Chloroquinoxaline in the nucleus is essential for its ability to inhibit topoisomerase enzymes and induce DNA damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloroquinoxaline can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds in the presence of a chlorinating agent. For instance, the reaction of o-phenylenediamine with 1,2-dichloroethane under reflux conditions yields 5-Chloroquinoxaline. Another method involves the cyclization of 2-chloroaniline with glyoxal in the presence of a base.
Industrial Production Methods
Industrial production of 5-Chloroquinoxaline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: It can be oxidized to form quinoxaline N-oxides.
Reduction Reactions: The compound can be reduced to form dihydroquinoxalines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include various substituted quinoxalines depending on the nucleophile used.
Oxidation: Major products are quinoxaline N-oxides.
Reduction: Major products are dihydroquinoxalines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound without the chlorine substitution.
6-Chloroquinoxaline: Similar structure with the chlorine atom at the sixth position.
2,3-Dichloroquinoxaline: Contains two chlorine atoms at the second and third positions.
Uniqueness
5-Chloroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the fifth position can influence its reactivity and interaction with biological targets, making it a valuable compound for developing new pharmaceuticals and materials.
Eigenschaften
IUPAC Name |
5-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVFVMARCHULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344371 | |
| Record name | 5-Chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62163-09-1 | |
| Record name | 5-Chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)

